(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine
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Overview
Description
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Enzymatic transesterification and other biocatalytic processes can also be employed for the efficient preparation of this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(1,3-Thiazol-2-yl)propan-2-ol: A compound with similar structural features but different functional groups.
TRANS-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: Another chiral compound with a cyclopropane ring and amine group.
Uniqueness
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry and drug design .
Properties
CAS No. |
834155-47-4 |
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Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-1-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m0/s1 |
InChI Key |
ORKWDOXDSJHZAW-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)N)F |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)F |
Origin of Product |
United States |
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